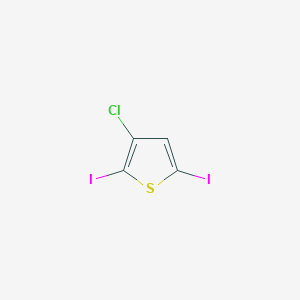

3-Chloro-2,5-diiodo-thiophene

Descripción

Significance of Halogenated Thiophenes in Organic Synthesis and Materials Science

Halogenated thiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in both organic synthesis and materials science. Their utility stems from the unique electronic properties of the thiophene (B33073) ring and the versatile reactivity of the carbon-halogen bonds. In organic synthesis, these compounds serve as pivotal building blocks for constructing more complex molecules. They are key intermediates in the synthesis of a new family of 1,2,4-triazole (B32235) insecticides, highlighting their importance in the agrochemical industry. scribd.comethz.chnih.gov The halogen atoms on the thiophene ring act as versatile handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Kumada coupling. ethz.chnih.gov These reactions allow for the precise and controlled formation of carbon-carbon bonds, enabling the synthesis of complex architectures from relatively simple precursors.

In the realm of materials science, halogenated thiophenes are indispensable precursors for the creation of advanced functional materials. mdpi.comorganic-chemistry.org Thiophene-based polymers and small molecules are at the forefront of research in organic electronics, finding applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govmdpi.com The introduction of halogens onto the thiophene backbone allows for the fine-tuning of the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). organic-chemistry.org This control is crucial for optimizing device performance. Furthermore, halogen atoms can direct the self-assembly of molecules through non-covalent interactions like halogen bonding, which influences the molecular packing in the solid state and, consequently, the material's charge transport characteristics. mdpi.comrsc.org Halogenated thiophenes have also been utilized as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to significantly enhanced efficiencies. nih.gov

Overview of Dihalogenated Thiophene Building Blocks in Academic Research

Dihalogenated thiophenes are particularly valuable building blocks due to the presence of two reactive sites, allowing for sequential or double functionalization. This dual reactivity is exploited in the synthesis of π-conjugated polymers and oligomers with well-defined structures. For instance, 2,5-dihalogenated-3-alkylthiophenes are common starting monomers for the synthesis of regioregular poly(3-alkylthiophenes) (P3HTs), a benchmark polymer in organic electronics. ethz.chnih.gov The choice of halogens (e.g., bromine, iodine) is critical, as their differential reactivity can be harnessed for controlled polymerization methods like Grignard Metathesis (GRIM) polymerization. nih.gov

A variety of dihalogenated thiophenes have been explored in academic research. Symmetrically substituted compounds like 2,5-dibromothiophene (B18171) and 2,5-diiodothiophene (B186504) are frequently used. ethz.ch Asymmetrically substituted thiophenes, containing different halogens (e.g., 2-bromo-5-iodothiophene (B1268587) derivatives), offer pathways to non-symmetric molecules through regioselective cross-coupling reactions. mdpi.com The electronic nature of the thiophene ring can be further modified by introducing other substituents alongside the halogens. For example, 2,5-dibromo-3-chlorothiophene (B1655142) is an electron-deficient building block used for synthesizing medium to wide bandgap polymer semiconductors for OPV applications. mdpi.com Similarly, the synthesis of 3,4-biaryl-2,5-dichlorothiophene via Suzuki coupling from 3,4-dibromo-2,5-dichlorothiophene (B1310887) demonstrates the selective reactivity of C-Br versus C-Cl bonds. organic-chemistry.org

The reactivity of these building blocks is central to their utility. Palladium-catalyzed cross-coupling reactions are the most common methods for their functionalization. ethz.chorganic-chemistry.orgsigmaaldrich.com Studies on the selective C-arylation of 2,5-dibromo-3-hexylthiophene (B54134) show that one halogen can be selectively substituted, leaving the other for subsequent reactions, which opens the door to a wide range of derivatives with potential pharmacological applications. sigmaaldrich.com The development of efficient synthetic routes to these halogenated thiophene building blocks continues to be an active area of research, paving the way for new materials and molecules with tailored properties. scribd.comethz.ch

Chemical Compound Information

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-2,5-diiodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFUZVBBZOJEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClI2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 3 Chloro 2,5 Diiodo Thiophene

Strategies for Regioselective Halogenation of Thiophene (B33073) Systems

Regioselective halogenation is paramount in synthesizing specifically substituted thiophenes. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the α-positions. Overcoming this natural selectivity to introduce different halogens at specific positions requires a nuanced approach, often involving sequential reactions and the use of directing or blocking groups.

The introduction of iodine onto the thiophene ring is a common and often high-yielding reaction. Direct iodination of unsubstituted thiophene typically results in the formation of 2,5-diiodothiophene (B186504), as both α-positions are highly activated and susceptible to electrophilic attack. wikipedia.orgorgsyn.org Several reagents and conditions have been developed for this transformation.

One classic method involves the use of iodine in the presence of mercuric oxide (HgO). orgsyn.org This method effectively produces 2-iodothiophene and can lead to the formation of 2,5-diiodothiophene as a byproduct. orgsyn.org More modern and less toxic methods utilize N-iodosuccinimide (NIS), often activated with an acid catalyst like 4-toluenesulfonic acid, in a suitable solvent such as ethanol. researchgate.net This system provides a clean and efficient route to iodinated thiophenes. researchgate.net Other reagents like iodine monochloride (ICl) or systems involving potassium iodide (KI) with an oxidant have also been employed. researchgate.netic.ac.uk The photochemical synthesis of oligothiophenes from 2,5-diiodothiophene highlights the utility of this dihalogenated compound as a building block. psu.edu

| Reagent System | Product(s) | Notes |

| Iodine (I₂) / Mercuric Oxide (HgO) | 2-Iodothiophene, 2,5-Diiodothiophene | A traditional method; 2,5-diiodothiophene can be isolated from the residue. orgsyn.org |

| N-Iodosuccinimide (NIS) / 4-Toluenesulfonic acid | Iodinated thiophenes | Clean and efficient methodology, often requiring no further purification. researchgate.net |

| Iodine (I₂) / Nitric Acid (HNO₃) | 2-Iodothiophene | Effective for mono-iodination. iust.ac.ir |

| Potassium Dichloroiodate (KICl₂) | Iodinated thiophenes | KICl₂ dissociates to form ICl, the active iodinating agent. researchgate.net |

Chlorination of thiophene is a rapid reaction that can easily lead to a mixture of chlorinated products, including 2-chlorothiophene, 2,5-dichlorothiophene, and even tetrasubstituted products. wikipedia.orgiust.ac.ir Achieving selectivity is therefore a significant synthetic challenge. The use of a catalytic amount of iodine has been shown to improve the yield of monochlorinated thiophenes by promoting a more directive substitution reaction. google.com

Synthesizing 3-chlorothiophene, a potential precursor for the target molecule, is particularly challenging via direct electrophilic substitution due to the ring's preference for α-substitution. Therefore, multi-step syntheses are often preferred for obtaining β-substituted thiophenes. mdpi.comresearchgate.net Electrochemical methods have also been developed for the selective monochlorination, dichlorination, and trichlorination of thiophenes under mild conditions. researchgate.net These electrochemical strategies offer high functional group tolerance and selectivity. researchgate.net For more complex systems like benzo[b]thiophenes, specific reagents like sodium hypochlorite have been used for C3-chlorination. researchgate.net

| Method | Reagent(s) | Selectivity/Products |

| Direct Chlorination | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Mixture of 2-chloro-, 2,5-dichloro-, and polychlorinated thiophenes. iust.ac.irgoogle.com |

| Catalytic Chlorination | Cl₂ or SO₂Cl₂ / Iodine (catalyst) | Increased yield of 2-chlorothiophene. google.com |

| Electrochemical Chlorination | Ethyl chloroformate (chlorine source) | Selectively achieves monochlorination, dichlorination, or trichlorination. researchgate.net |

| Multi-step Synthesis | Various | Required for specific isomers like 3-chlorothiophene. prepchem.com |

The synthesis of an asymmetrically substituted compound like 3-Chloro-2,5-diiodo-thiophene logically relies on a sequential halogenation strategy. This approach involves the controlled, stepwise introduction of the different halogen atoms.

A plausible and highly effective route begins with a pre-functionalized thiophene, namely 3-chlorothiophene. The chlorine atom at the 3-position is a deactivating group, but it still directs subsequent electrophilic substitutions to the adjacent, highly activated C2 and C5 positions. Therefore, treating 3-chlorothiophene with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent, would be expected to regioselectively install iodine atoms at both the C2 and C5 positions, yielding the desired this compound.

An alternative, though more challenging, strategy would involve starting with 2,5-diiodothiophene. The subsequent chlorination would need to be directed to one of the β-positions (C3 or C4). This is difficult because the iodine atoms, while being ortho-, para-directing, are also deactivating, making the C3 and C4 positions less reactive towards further electrophilic substitution.

Precursor Synthesis and Halogen Exchange Reactions

The availability and manipulation of suitable precursors are often the key to success in complex heterocyclic synthesis. Halogen exchange reactions and rearrangement processes provide alternative pathways to desired isomers that are not accessible through direct substitution.

Many synthetic routes to complex thiophenes begin with simple, commercially available starting materials. 3-Chlorothiophene is a key precursor for the synthesis of this compound. chemicalbook.com Its synthesis can be accomplished through multi-step procedures, for instance, from 3-hydroxy-2-methoxycarbonyl-thiophene. prepchem.com

Another powerful strategy involves metalation followed by quenching with an electrophile. The protons at the α-positions of a thiophene ring are the most acidic. Consequently, treating a 3-substituted thiophene like 3-chlorothiophene with a strong base such as n-butyllithium (n-BuLi) can selectively deprotonate the C2 position. wikipedia.org The resulting organolithium intermediate can then be trapped with an iodine source, like molecular iodine (I₂), to regioselectively introduce an iodine atom at the C2 position. A subsequent iodination step would then target the remaining C5 position. This stepwise approach offers excellent control over the regiochemistry.

The "halogen dance" (HD) is a base-induced halogen migration, typically observed in aromatic and heteroaromatic systems. researchgate.netwhiterose.ac.uk This rearrangement reaction serves as a valuable tool for synthesizing positional isomers that are difficult to obtain through conventional methods. clockss.org In thiophene chemistry, treating a bromothiophene with a strong base like lithium diisopropylamide (LDA) can cause the bromine atom to "dance" or migrate to a different position on the ring before the resulting organolithium species is trapped by an electrophile. whiterose.ac.ukrsc.org

This reaction is particularly useful for moving a halogen from a thermodynamically favored position to a less favored one. researchgate.net For example, it can be used to convert a 2-halothiophene derivative into a 3-halo isomer. whiterose.ac.uk While not a direct route for the synthesis of this compound, the halogen dance phenomenon is a critical consideration in the synthesis of halogenated thiophenes, as it can lead to unexpected isomers if reaction conditions are not carefully controlled. clockss.orgacs.org It highlights the complex reactivity of lithiated halothiophenes and provides a potential, albeit complex, pathway to otherwise inaccessible substitution patterns. researchgate.netrsc.org

Advanced Synthetic Techniques for this compound

The preparation of this compound relies on precise and selective halogenation methodologies. While classical batch methods can be employed, advanced techniques offer significant improvements in efficiency, safety, and control. A plausible and common route to this compound involves the sequential halogenation of a thiophene precursor, typically starting with 3-chlorothiophene, followed by iodination at the highly reactive 2- and 5-positions.

Flow Chemistry Approaches for Efficient Halogenation

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for conducting highly exothermic and rapid reactions like halogenation with superior control and safety compared to traditional batch methods. uc.ptthieme.de The synthesis of this compound, likely proceeding through the di-iodination of 3-chlorothiophene, is an ideal candidate for this technology. The process involves pumping the starting material and a suitable iodinating agent, such as N-iodosuccinimide (NIS), through a heated and pressurized tube or microreactor. commonorganicchemistry.comresearchgate.net

The inherent advantages of flow chemistry for this transformation include:

Enhanced Safety: Halogenations can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for near-instantaneous heat dissipation, preventing thermal runaways and the formation of undesired byproducts.

Precise Parameter Control: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to improved selectivity and yield. This is crucial for ensuring the iodine atoms are directed to the 2- and 5-positions of the 3-chlorothiophene ring.

Improved Mixing: The rapid mixing of reagents in microreactors ensures homogeneous reaction conditions, which is often a challenge in viscous batch reactions.

Scalability: Scaling up production is straightforward by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. researchgate.net

A typical flow setup would involve dissolving 3-chlorothiophene in a suitable solvent and mixing it with a stream of an iodinating reagent, potentially with an acid catalyst to activate the electrophile. researchgate.net The mixture then passes through the reactor coil for a specific residence time to achieve complete conversion.

Table 1: Illustrative Parameters for Flow Halogenation of Thiophenes

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Starting Material | 3-Chlorothiophene | The precursor molecule for iodination. |

| Halogenating Agent | N-Iodosuccinimide (NIS) | Provides the electrophilic iodine source. acs.org |

| Catalyst | Trifluoroacetic Acid | Activates the halogenating agent. organic-chemistry.org |

| Solvent | Acetonitrile, DMF | Dissolves reagents and facilitates the reaction. |

| Flow Rate | 0.1 - 10 mL/min | Controls the residence time in the reactor. |

| Reactor Temperature | 25 - 150 °C | Optimizes reaction rate and selectivity. |

| Residence Time | 1 - 30 minutes | Ensures sufficient time for the reaction to complete. |

| Pressure | 1 - 10 bar | Allows for heating solvents above their boiling points. |

This table presents a generalized set of parameters and may vary based on the specific reactor setup and desired outcome.

Metal-Catalyzed Coupling Reactions in Thiophene Synthesis

While metal-catalyzed coupling reactions are not typically used for the direct synthesis of this compound itself, this compound serves as a critical and versatile building block for these very reactions. The carbon-iodine bonds at the 2- and 5-positions are significantly more reactive than the carbon-chlorine bond at the 3-position in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govsemanticscholar.org This reactivity difference allows for the selective functionalization of the thiophene ring.

Palladium and nickel complexes are the most common catalysts employed for these transformations. researchgate.netnih.gov For instance, this compound can be used to synthesize complex conjugated polymers or discrete oligomers. In a typical Suzuki reaction, one or both of the iodine atoms can be selectively replaced by coupling with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This stepwise or direct di-substitution enables the construction of precisely defined molecular architectures for applications in organic electronics.

Key metal-catalyzed reactions where this compound is a valuable substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.gov

Stille Coupling: Coupling with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes.

Kumada Coupling: Reaction with Grignard reagents.

The "halogen dance," a base-induced intramolecular halogen migration, is another metal-involved phenomenon that can be used to synthesize specific polyhalogenated thiophenes, which can then be used in further coupling reactions. osi.lvrsc.org The presence of multiple, distinct halogen atoms on the thiophene ring, as in this compound, provides chemists with a powerful tool for sequential and site-selective modifications.

Table 2: Overview of Metal-Catalyzed Coupling Reactions with Dihalothiophenes

| Coupling Reaction | Metal Catalyst | Nucleophile | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted Thiophene |

| Stille | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | Aryl/Alkenyl-substituted Thiophene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Alkynyl-substituted Thiophene |

| Kumada | Ni(dppp)Cl₂ | Grignard Reagent (R-MgBr) | Alkyl/Aryl-substituted Thiophene |

| Ullmann | Copper (Cu) powder | 2-Iodothiophene | Bithiophene/Terthiophene |

This table summarizes common coupling reactions where dihalothiophenes like this compound are key starting materials.

Reactivity and Mechanistic Studies of 3 Chloro 2,5 Diiodo Thiophene

Cross-Coupling Reactions Involving 3-Chloro-2,5-diiodo-thiophene as a Building Block

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. The differential reactivity of the halogen substituents—iodine being more reactive than chlorine in typical palladium-catalyzed couplings—allows for selective functionalization at the 2- and 5-positions of the thiophene (B33073) ring.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of halogenated thiophenes, this reaction is frequently employed to introduce aryl groups. For substrates like this compound, the significant difference in the reactivity of the C-I and C-Cl bonds under palladium catalysis allows for selective arylation. The C-I bonds are substantially more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond. This chemoselectivity enables the stepwise functionalization of the thiophene core.

Studies on similar dihalo-substituted thiophenes, such as 2,5-dibromo-3-hexylthiophene (B54134), have demonstrated the feasibility of both mono- and diarylation through Suzuki-Miyaura coupling by carefully controlling the reaction conditions and stoichiometry of the arylboronic acid. nih.govmdpi.com For instance, using one equivalent of an arylboronic acid with a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate, selective mono-arylation can be achieved. mdpi.com Subsequent coupling at the remaining halogenated site can then be performed, potentially with a different arylboronic acid, to generate unsymmetrical biaryl-substituted thiophenes. nih.gov While specific studies on this compound are not abundant in the provided results, the principles derived from studies on 2,5-dibromo-3-hexylthiophene and 3,4-dibromo-2,5-dichlorothiophene (B1310887) are directly applicable. nih.govmdpi.commdpi.com The higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds makes this compound an excellent candidate for selective, sequential Suzuki-Miyaura cross-coupling reactions.

Interactive Table: Suzuki-Miyaura Cross-Coupling of Halogenated Thiophenes

| Thiophene Substrate | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-bromo-3-hexylthiophenes | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Biaryl-3-hexylthiophenes | nih.gov |

| 3,4-Dibromo-2,5-dichlorothiophene | Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O (4:1) | 3,4-Biaryl-2,5-dichlorothiophenes | mdpi.com |

Kumada Catalyst-Transfer Polycondensation (KCTP) and Related Polymerization Mechanisms

Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization method that has revolutionized the synthesis of well-defined conjugated polymers, including polythiophenes. hep.com.cnbeilstein-journals.org This method typically involves the polymerization of a Grignard-functionalized monomer in the presence of a nickel catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). cmu.edu

For a monomer precursor like this compound, the first step would involve a Grignard metathesis reaction, likely with an alkylmagnesium halide. The more reactive iodine at the 2- or 5-position would undergo exchange with the Grignard reagent to form a thienylmagnesium halide species. The subsequent addition of a nickel catalyst initiates the polymerization. cmu.edu The mechanism of KCTP involves the catalyst "walking" along the polymer chain as it grows, which allows for control over the polymer's molecular weight and low polydispersity. acs.org

The mechanism of polymerization for monomers derived from 2,5-dibromo-3-butylthiophene (B39698) has been computationally studied, highlighting the preference for head-to-tail (HT) coupling due to the steric influence of the catalyst's phosphine (B1218219) ligands. rsc.org This regioselectivity is crucial for achieving the desired electronic properties in the resulting polythiophene.

Other Metal-Catalyzed Functionalizations and Their Selectivity

Beyond Suzuki and Kumada couplings, other metal-catalyzed reactions can be employed to functionalize this compound. The reactivity difference between the C-I and C-Cl bonds is the key to selectivity in these transformations as well.

Palladium-catalyzed direct C-H arylation is another powerful tool for functionalizing thiophenes. beilstein-journals.orgrsc.org While this reaction typically involves the coupling of a C-H bond with an aryl halide, the principles of catalyst reactivity and selectivity are relevant. For a dihalogenated substrate, selective coupling at the more reactive C-I bond would be expected in reactions like Stille or Negishi coupling.

The choice of metal catalyst and ligands can influence the selectivity of the reaction. For instance, in some systems, nickel catalysts have shown different selectivity profiles compared to palladium catalysts. rsc.orgnih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for certain C-C bond formations. beilstein-journals.org

The steric and electronic properties of the substituents on the thiophene ring also play a crucial role in directing the regioselectivity of metal-catalyzed functionalizations. The chloro group at the 3-position in this compound would exert both electronic and steric effects on the adjacent reactive sites.

Electrophilic Aromatic Substitution Pathways in Halogenated Thiophenes

Thiophene and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene, due to the electron-donating nature of the sulfur atom. numberanalytics.comuobasrah.edu.iq The halogenation of thiophene is significantly faster than that of benzene. iust.ac.ir The position of substitution is governed by the directing effects of the existing substituents on the thiophene ring.

In halogenated thiophenes, the existing halogen atoms are deactivating but ortho-, para-directing. For this compound, the α-positions (2 and 5) are already substituted. Therefore, any further electrophilic substitution would be directed to the remaining open position at C-4. However, the presence of three deactivating halogen atoms would significantly reduce the reactivity of the thiophene ring towards electrophiles.

The general mechanism for electrophilic aromatic substitution on thiophene involves the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. numberanalytics.com The attack of an electrophile at the C-2 position is generally favored over the C-3 position due to the greater stabilization of the intermediate. uobasrah.edu.iq In the case of 2,5-disubstituted thiophenes, electrophilic attack typically occurs at the 3- or 4-position. uobasrah.edu.iq

The conditions required for electrophilic substitution on halogenated thiophenes can be harsh. For example, Friedel-Crafts acylation, a common electrophilic aromatic substitution, often requires a strong Lewis acid catalyst like aluminum chloride or tin tetrachloride. iust.ac.ir

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally difficult unless the ring is activated by strong electron-withdrawing groups. st-andrews.ac.ukmdpi.com The presence of halogen atoms alone is often insufficient to promote SNAr reactions with common nucleophiles.

However, in certain cases, particularly with the presence of activating groups such as a nitro group at an adjacent position, nucleophilic substitution of a halogen on a thiophene ring can occur. mdpi.com For this compound, without additional activating groups, direct nucleophilic displacement of the chloride or iodide ions is expected to be challenging.

Alternative pathways for nucleophilic substitution on halogenated thiophenes can involve transition metal catalysis. Copper and its salts have been used to catalyze the displacement of bromine and iodine on thiophene rings. iust.ac.ir

Investigation of Reaction Intermediates and Transition States in Thiophene Halogenation

The halogenation of thiophene proceeds through an electrophilic aromatic substitution mechanism. The initial step involves the attack of the electrophilic halogen species on the electron-rich thiophene ring to form a positively charged intermediate (sigma complex). numberanalytics.com This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the halogenated thiophene.

Computational studies on the mechanism of polymerization of substituted thiophenes have provided insights into the transition states of related reactions. For instance, in the context of KCTP, the energy profiles of coordination, transmetalation, and reductive elimination steps have been investigated to understand the regioselectivity of the polymerization. rsc.org These studies highlight the importance of steric and electronic factors in determining the preferred reaction pathway.

The study of reactive intermediates in thiophene chemistry is not limited to cationic species. Photolysis of thiophene ylides can generate various reactive intermediates, including carbenes. researchgate.net While not directly related to the halogenation of this compound, this illustrates the diverse range of intermediates that can be accessed from thiophene derivatives.

Interactive Table: Investigated Reaction Mechanisms and Intermediates

| Reaction Type | Key Intermediates/Transition States | Method of Investigation | Findings | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma complex (Wheland intermediate) | Mechanistic studies | Attack at C-2 is favored due to greater resonance stabilization of the intermediate. | numberanalytics.comuobasrah.edu.iq |

| Kumada Catalyst-Transfer Polycondensation | Ni(II)-dithienyl complex, Ni(II)-thienyl iodide complex | In-situ NMR, Computational studies | The nature of the halogen on the monomer influences the catalyst resting state and polymerization control. | rsc.orgrsc.org |

| Thiophene Ylide Photolysis | Carbenes, Oxenes | Photolysis experiments | Generation of singlet and triplet carbenes. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,5 Diiodo Thiophene

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. For halogenated thiophenes, this technique reveals not only the molecular geometry but also the intricate network of intermolecular interactions that govern the crystal packing. While specific crystallographic data for 3-Chloro-2,5-diiodo-thiophene is not widely published, analysis of closely related structures, such as 2,5-dihalo-3,4-dinitrothiophenes and other substituted thiophenes, provides a strong basis for understanding its solid-state characteristics. researchgate.net

The crystal structure of thiophene (B33073) derivatives is heavily influenced by the nature and position of their substituents. In the case of this compound, the thiophene ring is expected to be essentially planar. The substituents—one chlorine and two iodine atoms—will lie in or very close to the plane of the ring.

Studies on analogous compounds, like 2,5-dibromo-3,4-dinitrothiophene, reveal that the molecules arrange in the crystal lattice to maximize favorable intermolecular interactions. researchgate.net These packing arrangements are often characterized by layered or herringbone motifs. ulb.ac.be For instance, the crystal structure of 3,4-diiodo-2,5-dimethylthiophene (B344198) shows that molecules pack to form one-dimensional chains. researchgate.net The specific arrangement for this compound would be dictated by a balance of forces, including steric hindrance and the formation of non-covalent bonds.

Table 1: Representative Crystallographic Data for Halogenated Thiophene Analogs

| Compound | Crystal System | Space Group | Key Feature |

| 2,5-Dibromo-3,4-dinitrothiophene | Monoclinic | C2/c | Exhibits halogen-bonding interactions. researchgate.net |

| 2,5-Dichloro-3,4-dinitrothiophene | Tetragonal | I-42d | Solid-state assemblies due to halogen-bonding. researchgate.net |

| 2-Bromo-5-chloro-3,4-dinitrothiophene | Triclinic | P-1 | Pseudo-merohedral twin structure. researchgate.net |

| 3,4-Diiodo-2,5-dimethylthiophene | Not specified | Not specified | Forms 1D chains via S···I interactions. researchgate.net |

The solid-state structure of this compound is expected to be dominated by halogen bonding. Halogen bonds (XBs) are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. acs.orgnih.gov Given the presence of two iodine atoms, which are excellent halogen bond donors, and one chlorine atom, a variety of such interactions are possible.

Key potential intermolecular interactions include:

I···I Halogen Bonds: Interactions between the iodine atoms of adjacent molecules.

I···S Interactions: The sulfur atom of the thiophene ring can act as a halogen bond acceptor, interacting with an iodine atom from a neighboring molecule. ulb.ac.beresearchgate.net

I···Cl Interactions: The chlorine atom can also serve as a halogen bond acceptor.

Computational studies on similar systems show that these interaction energies can be significant, ranging from -5.4 to -19.6 kJ mol⁻¹ for C–X···N halogen bonds in 5-(4-pyridyl)-2-halothiophenes. acs.org The interplay of these non-covalent forces dictates the supramolecular assembly and the resulting macroscopic properties of the crystal. ulb.ac.beresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of molecules in solution. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR would provide crucial data.

¹H NMR: The molecule has a single proton on the thiophene ring at the C4 position. This would result in a singlet in the ¹H NMR spectrum. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing iodine and chlorine atoms, likely appearing in the aromatic region (around δ 7.0 ppm). vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the thiophene ring. The chemical shifts are highly dependent on the attached halogens.

The carbons bonded to iodine (C2 and C5) would appear at very high field (low ppm values), a characteristic effect of heavy halogens.

The carbon bonded to chlorine (C3) would be deshielded relative to an unsubstituted thiophene.

The carbon bonded to hydrogen (C4) would have a chemical shift influenced by its neighbors.

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ/ppm) | Multiplicity |

| ¹H | H4 | ~ 7.0 - 7.5 | Singlet |

| ¹³C | C2 | Low ppm (shielded by I) | Singlet |

| ¹³C | C3 | ~ 125 - 135 (deshielded by Cl) | Singlet |

| ¹³C | C4 | ~ 125 - 135 | Singlet |

| ¹³C | C5 | Low ppm (shielded by I) | Singlet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. researchgate.net For this compound (C₄HClI₂S), the molecular weight is approximately 373.8 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of chlorine and iodine.

Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in an M+2 peak with about one-third the intensity of the molecular ion (M) peak. chemguide.co.uklibretexts.org

Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to the complexity of the isotopic pattern in the same way as chlorine or bromine.

The fragmentation of this compound under electron impact would likely involve the sequential loss of the halogen atoms, which is a common pathway for halogenated compounds. miamioh.edu The loss of an iodine atom (127 mass units) would be a prominent fragmentation step.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl, ¹²⁷I) | Description |

| [M]⁺ | 374 | Molecular ion |

| [M+2]⁺ | 376 | Isotopic peak due to ³⁷Cl |

| [M-I]⁺ | 247 | Loss of one iodine atom |

| [M-2I]⁺ | 120 | Loss of two iodine atoms |

| [M-Cl]⁺ | 339 | Loss of chlorine atom |

| [M-I-Cl]⁺ | 212 | Loss of one iodine and one chlorine atom |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing information about its bonding environment. mdpi.com

For this compound, the FTIR spectrum would be characterized by several key vibrational modes:

C-H Stretching: A peak corresponding to the stretching of the single C-H bond on the ring, typically found around 3100 cm⁻¹.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic thiophene ring, usually appearing in the 1500-1600 cm⁻¹ region. matec-conferences.org

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring, which is often observed in the 600-800 cm⁻¹ range. matec-conferences.org

C-Cl Stretching: A distinct absorption band for the carbon-chlorine bond, typically located in the 700-800 cm⁻¹ region. innovareacademics.in

C-I Stretching: The carbon-iodine bond vibration, which occurs at lower frequencies, usually below 600 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental FTIR to simulate vibrational spectra and aid in the precise assignment of absorption bands. mdpi.com

Theoretical and Computational Investigations of 3 Chloro 2,5 Diiodo Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and equilibrium geometry of molecules. For 3-Chloro-2,5-diiodo-thiophene, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are used to determine optimized molecular parameters like bond lengths and angles. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's stability and reactivity. ajol.info The process of geometry optimization seeks the lowest energy conformation of the molecule, providing a theoretical three-dimensional structure. cdnsciencepub.comchemrxiv.org The accuracy of these theoretical geometries can be benchmarked against experimental data, where available, often showing good agreement. elixirpublishers.comresearchgate.netsci-hub.se

Frontier Molecular Orbital (FMO) theory is crucial for explaining the electronic properties and reactivity of molecules. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. elixirpublishers.comresearchgate.net For thiophene (B33073) derivatives, these calculations help in understanding their electronic behavior and potential applications in materials science. mdpi.com

Several global reactivity descriptors can be derived from HOMO and LUMO energies, providing a more quantitative measure of reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ). nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable tools for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com In an ESP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). researchgate.net For this compound, the ESP map would reveal the electrophilic nature of the iodine and chlorine atoms due to the "σ-hole," a region of positive electrostatic potential along the extension of the C-I and C-Cl bonds. acs.org This positive region arises from the anisotropic distribution of electron density around the halogen atoms. The analysis of ESP is crucial for understanding noncovalent interactions, particularly halogen bonding. mdpi.com

The charge distribution can also be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. elixirpublishers.com This provides a numerical representation of the electron distribution and helps in understanding the molecule's polarity and reactivity. nanobioletters.com

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich, Nucleophilic site |

| Blue | Most Positive | Electron-poor, Electrophilic site |

| Green | Neutral | Region of near-zero potential |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. elixirpublishers.com These calculations are typically carried out using DFT methods, which can provide a good correlation with experimental spectroscopic data. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the observed frequencies, accounting for anharmonicity and other systematic errors in the computational method. elixirpublishers.com

A complete vibrational analysis involves assigning the calculated vibrational modes to the corresponding experimental peaks. nih.gov This process, often aided by visualizing the atomic motions for each mode, helps in the structural confirmation of the synthesized compound. For complex molecules like this compound, where many vibrational modes are possible, theoretical calculations are essential for a reliable interpretation of the experimental spectra. elixirpublishers.com The agreement between theoretical and experimental spectra serves as a validation of both the computational model and the experimental characterization. researchgate.netsci-hub.se

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |

|---|---|---|---|

| ν(C-H) | 3105 | 3100 | C-H stretching |

| ν(C=C) | 1450 | 1445 | Ring C=C stretching |

| ν(C-Cl) | 750 | 748 | C-Cl stretching |

| ν(C-I) | 580 | 575 | C-I stretching |

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. This includes studying its potential role in reactions like Suzuki or Stille couplings, which are common for halogenated thiophenes. nih.govossila.com By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products. Calculating the activation energies for different possible pathways allows for the prediction of the most favorable reaction route. This theoretical insight is invaluable for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve product yields and selectivity. diva-portal.org

Investigation of Noncovalent Interactions within this compound Systems

Noncovalent interactions play a critical role in determining the supramolecular architecture and properties of materials. acs.orgresearchgate.net For this compound, these interactions, particularly halogen bonding, are of significant interest. Computational methods are used to characterize and quantify the strength of these interactions.

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgnih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F, which corresponds to the increasing size and polarizability of the halogen atom and the magnitude of its σ-hole. acs.org

In systems containing this compound, the iodine atoms are expected to be potent halogen bond donors. nih.gov Computational studies can model the formation of halogen-bonded complexes and calculate their interaction energies. ulb.ac.be These calculations help to understand the role of halogen bonding in directing the crystal packing of this molecule and its derivatives. nih.gov The interaction energies for halogen bonds involving iodine can be significant, ranging from a few to tens of kJ/mol, and can be competitive with or even stronger than conventional hydrogen bonds. acs.orgresearchgate.net DFT calculations are a key tool for quantifying these interaction energies and understanding the nature of the bonding, which is a combination of electrostatic, dispersion, and orbital interaction components. nih.gov

Other Weak Interactions (e.g., C-H···π, π-π stacking) and Their Influence on Molecular Assembly

In the solid state, the supramolecular architecture of organic molecules is dictated by a variety of weak intermolecular interactions. While halogen bonds (I···S, I···Cl, I···I) are significant in heavily halogenated compounds, other interactions such as C-H···π and π-π stacking play a crucial, often synergistic, role in directing the molecular assembly. For this compound, these interactions are anticipated to be key determinants of its crystal packing.

C-H···π Interactions

The sole C-H bond on the thiophene ring (at the C4 position) can act as a weak hydrogen bond donor, interacting with the electron-rich π-system of an adjacent thiophene ring. This type of interaction is a well-documented feature in the crystal packing of many aromatic and heteroaromatic compounds. biosynth.com In the case of this compound, the C-H group can approach the center of the thiophene ring of a neighboring molecule.

π-π Stacking Interactions

The planar structure of the thiophene ring allows for π-π stacking interactions between adjacent molecules. These interactions are fundamental in the assembly of many organic semiconductor materials based on thiophene. aksci.com The mode of stacking can vary, with common motifs being face-to-face or, more frequently, parallel-displaced. In parallel-displaced stacking, the rings are offset from one another, which can minimize Pauli repulsion while maintaining attractive dispersion forces.

For halogenated thiophenes, the stacking arrangement is often a balance between attractive π-π interactions and repulsive forces between the bulky halogen atoms. Studies on other halogenated aromatic systems suggest that π-stacking interactions are a dominant cohesive force, even in the presence of strong halogen bonding. rsc.org In many thiophene derivatives, these interactions lead to the formation of characteristic herringbone or lamellar structures in the solid state. researchgate.net The interplanar distance in such stacked thiophene systems is typically between 3.3 and 3.8 Å. acs.org It is plausible that this compound would adopt a parallel-displaced stacking arrangement to accommodate the large iodine atoms while maximizing attractive π-system overlap.

The interplay between C-H···π bonds and π-π stacking is critical. Often, C-H···π interactions will link molecules into chains or sheets, which then stack upon one another through π-π interactions to build the full three-dimensional crystal lattice. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are essential to quantify the energetic contributions of these different interactions and to predict the most stable packing arrangement in the absence of experimental crystal data.

Table of Postulated Weak Interactions in this compound

The following table outlines the anticipated weak interactions and their typical geometric parameters, based on data from analogous compounds found in the literature.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Probable Influence on Assembly |

| C-H···π | C4-H | π-system of thiophene ring | H···Cg¹: 2.7 - 3.1 | C-H···Cg¹: 120 - 160 | Formation of 1D or 2D molecular chains/sheets. |

| π-π Stacking | Thiophene ring (π-system) | Thiophene ring (π-system) | Cg¹···Cg¹: 3.3 - 3.8 | - | Formation of columnar stacks or layered structures. |

¹Cg refers to the centroid of the thiophene ring.

Applications of 3 Chloro 2,5 Diiodo Thiophene in Advanced Materials Science

Development of Other Advanced Functional Materials

Role in Modulating Thin Film Morphology in Organic Electronics

The compound 3-Chloro-2,5-diiodo-thiophene is a member of the halogenated thiophene (B33073) family, which has garnered significant interest as a solid additive to control the morphology of the active layer in organic electronic devices, particularly in organic solar cells (OSCs). The precise arrangement of donor and acceptor materials at the nanoscale is crucial for efficient exciton (B1674681) dissociation, charge transport, and collection, ultimately determining the power conversion efficiency (PCE) of the device. The use of volatile or soluble solid additives is an effective strategy to fine-tune this morphology.

Halogenated compounds, such as derivatives of this compound, can influence the crystallization and molecular packing of the photoactive materials during the film-forming process. rsc.org Research on similar perhalogenated thiophenes, for instance, 3,4-dibromo-2,5-diiodothiophene (B12095848) and 2,5-dibromo-3,4-diiodothiophene, has shown that these additives can effectively modulate the miscibility and phase segregation between polymer donors and non-fullerene acceptors (NFAs). researchgate.net This is attributed to intermolecular interactions between the halogenated additive and the polymers, which can lead to more ordered molecular packing and favorable phase separation. researchgate.net

For example, the introduction of perhalogenated thiophene additives into a blend of the polymer donor PM6 and the polymer acceptor PY-IT has been shown to significantly improve device performance by optimizing the active layer morphology. researchgate.net These additives can assist in the evolution of the morphological characteristics during film formation, leading to enhanced domain purity and a more favorable vertical distribution of the donor and acceptor materials. researchgate.netresearchgate.net This improved morphology facilitates more efficient charge extraction and suppresses charge recombination, which is reflected in the enhancement of the short-circuit current density (Jsc) and the fill factor (FF) of the solar cells. researchgate.netresearchgate.net

The volatility of these solid additives is also a key aspect. A volatile additive can influence the film morphology during the spin-coating or blade-coating process and then be removed during annealing, leaving behind an optimized bulk heterojunction structure without being incorporated as an impurity in the final device. rsc.org The table below summarizes the impact of using a perhalogenated thiophene solid additive on the performance of all-polymer solar cells.

| Device Configuration | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |

| PM6:PY-IT (Control) | 0.945 | 24.8 | 70.1 | 16.4 |

| PM6:PY-IT with SA-T1* | 0.938 | 26.2 | 74.5 | 18.3 |

*SA-T1: 3,4-dibromo-2,5-diiodothiophene, a structurally related solid additive. Data sourced from a study on all-polymer solar cells. researchgate.net

Exploration in Optoelectronic Materials Beyond Polythiophenes

Beyond its role as a morphological control agent, this compound serves as a versatile building block for the synthesis of novel optoelectronic materials that extend beyond simple polythiophenes. Its structure, featuring three distinct halogen atoms, allows for selective and sequential cross-coupling reactions, making it a valuable monomer in the construction of complex conjugated polymers.

The presence of both chloro and iodo substituents offers differential reactivity in metal-catalyzed cross-coupling reactions like Stille, Suzuki, and Kumada polymerizations. nih.govresearchgate.net The carbon-iodine bond is typically more reactive than the carbon-chlorine bond, allowing for regioselective functionalization. ethz.chscholaris.ca This feature enables the synthesis of well-defined donor-acceptor (D-A) copolymers, where the 3-chloro-thiophene unit can be incorporated alongside other aromatic or heteroaromatic moieties. nih.govmdpi.com By carefully selecting the co-monomers, the electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap of the resulting polymer, can be precisely tuned. umons.ac.bechinesechemsoc.org

For instance, the electron-deficient nature of halogenated thiophenes, like the closely related 2,5-Dibromo-3-chlorothiophene (B1655142), has been exploited to create medium to wide bandgap polymer semiconductors. ossila.com Incorporating such units into a polymer backbone can lower the HOMO level, which is beneficial for achieving higher open-circuit voltages (Voc) in organic solar cells and improving the ambient stability of the material. umons.ac.be

The exploration of such monomers facilitates the development of a wide array of organic semiconductors for various applications. These include active layers in organic field-effect transistors (OFETs), light-emitting diodes (PLEDs), and sensors. scispace.com The ability to create complex macromolecular architectures, such as alternating copolymers, is crucial for advancing the field of organic electronics, as these materials often exhibit superior performance compared to simple homopolymers due to the synergistic effects of the different constituent units. nih.govmdpi.com The use of building blocks like this compound is central to this endeavor, providing chemists with the tools to design and synthesize the next generation of high-performance organic semiconducting materials.

| Property | Description |

| Monomer Functionality | Trifunctional (two iodo, one chloro group) allowing for regioselective synthesis. |

| Polymer Architecture | Enables the synthesis of complex structures such as Donor-Acceptor (D-A) copolymers. |

| Electronic Tuning | The electron-withdrawing nature of the chloro substituent can be used to lower the HOMO energy level of the resulting polymer. |

| Potential Applications | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). |

Supramolecular Chemistry and Intermolecular Interactions of 3 Chloro 2,5 Diiodo Thiophene

Design Principles for Halogen-Bonding Motifs Involving Dihalo-thiophenes

The design of supramolecular architectures based on dihalo-thiophenes is primarily governed by the principles of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This electrophilic character is due to a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom along the extension of the covalent bond. acs.org The strength and directionality of halogen bonds make them powerful tools in crystal engineering.

In the case of 3-Chloro-2,5-diiodo-thiophene, the iodine atoms are the primary halogen bond donors, while the chlorine atom and the sulfur atom of the thiophene (B33073) ring can act as acceptors. The strength of the σ-hole on the iodine atoms is influenced by the electron-withdrawing nature of the thiophene ring. The presence of a chlorine atom at the 3-position further modulates the electronic properties of the thiophene ring, thereby influencing the halogen bonding potential of the iodine atoms.

Key design principles for halogen-bonding motifs in dihalo-thiophenes include:

Hierarchy of Halogen Bond Strength: The strength of halogen bonds generally follows the order I > Br > Cl > F. Therefore, in this compound, the iodine atoms will be the most potent halogen bond donors.

Nature of the Halogen Bond Acceptor: The strength of the halogen bond is also dependent on the nature of the acceptor. Common acceptors include nitrogen, oxygen, sulfur, and other halogen atoms. In the solid state of this compound, interactions of the type C–I···Cl, C–I···S, and C–I···I are anticipated.

Influence of Substituents: The electronic properties of substituents on the thiophene ring can significantly impact the magnitude of the σ-hole on the halogen atoms. Electron-withdrawing groups enhance the positive potential of the σ-hole, leading to stronger halogen bonds.

Competition with Other Non-covalent Interactions: Halogen bonds often coexist and compete with other non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. The final supramolecular architecture is a result of the interplay of all these interactions.

Studies on related 2,5-dihalothiophenes have demonstrated the prevalence of various halogen bonding motifs, which can be extrapolated to predict the behavior of this compound. For instance, in the crystal structure of 2,5-diiodothiophene (B186504), molecules self-assemble through C–I···S and C–I···I interactions, forming layered structures. The introduction of a chlorine atom at the 3-position is expected to introduce additional complexity and potentially new packing motifs.

Table 1: Calculated Interaction Energies for Halogen Bonds in Dihalothiophene Systems

| Interacting Molecules | Type of Interaction | Calculated Interaction Energy (kJ/mol) |

| 2,5-Diiodothiophene Dimer | C–I···S | -15.2 |

| 2,5-Diiodothiophene Dimer | C–I···I | -12.8 |

| 2-Chloro-5-iodothiophene Dimer | C–I···Cl | -9.5 |

Note: The data in this table is illustrative and based on theoretical calculations for representative dihalothiophene interactions. The exact values for this compound would require specific computational studies.

Self-Assembly of Halogenated Thiophenes in Solid-State Architectures

The directional nature of halogen bonds plays a crucial role in directing the self-assembly of halogenated thiophenes into predictable and well-ordered solid-state architectures. The resulting supramolecular structures can range from simple dimers and one-dimensional chains to more complex two- and three-dimensional networks.

For this compound, several self-assembly motifs can be envisioned based on the principles of halogen bonding:

Chain Formation: Molecules could assemble into one-dimensional chains through head-to-tail C–I···Cl or C–I···S interactions. The specific arrangement would depend on the relative strengths of these interactions and steric factors.

Sheet Formation: Two-dimensional sheets could be formed by the interconnection of these one-dimensional chains through weaker C–I···I interactions or π–π stacking of the thiophene rings.

Herringbone Packing: A common packing motif in aromatic systems, the herringbone arrangement, could also be adopted, driven by a combination of halogen bonding and van der Waals forces.

The self-assembly of 2,5-dibromothiophenes has been classified into three general types: chains held by Br···Br halogen bonds, zigzag arrays where each bromine atom acts as both a donor and an acceptor, and rhombic assemblies. acs.org It is plausible that this compound would exhibit analogous, yet distinct, self-assembly patterns due to the different nature and hierarchy of the halogen bonds involved. The asymmetry of the molecule, with two different halogen atoms at the 2,5-positions and a chlorine at the 3-position, is likely to lead to more complex and potentially novel supramolecular synthons.

Characterization of Supramolecular Architectures and Their Properties

The elucidation of the supramolecular architectures of halogenated thiophenes relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise arrangement of molecules in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular distances, allowing for the unambiguous identification of halogen bonds and other non-covalent interactions. Although a crystal structure for this compound is not publicly available, this method would be essential for its definitive characterization.

Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and stability of different supramolecular assemblies. nih.gov These calculations can provide insights into the relative strengths of various intermolecular interactions and help to rationalize observed packing motifs in related systems. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can further characterize the nature of the intermolecular contacts. nih.gov

Hirshfeld Surface Analysis: This is a graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance onto the Hirshfeld surface, one can identify the key interactions responsible for the crystal packing.

The properties of the resulting supramolecular architectures are intrinsically linked to the nature and strength of the intermolecular interactions. For thiophene-based materials, the degree of molecular ordering and the extent of π–π stacking can significantly influence their electronic properties, such as charge carrier mobility. While specific properties for this compound remain to be determined, it is anticipated that its self-assembly behavior could be harnessed for the development of new organic electronic materials.

Table 2: Common Techniques for the Characterization of Supramolecular Architectures

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise molecular geometry, crystal packing, intermolecular distances and angles. |

| Computational Modeling (DFT, QTAIM) | Optimized geometries, interaction energies, electronic properties, nature of intermolecular bonds. nih.govnih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. nih.gov |

| Solid-State NMR Spectroscopy | Information about the local environment of atoms in the solid state. |

| Differential Scanning Calorimetry (DSC) | Thermal properties, phase transitions. |

Future Research Directions and Emerging Trends for 3 Chloro 2,5 Diiodo Thiophene

Development of Novel and Green Synthetic Pathways for Halogenated Thiophenes

The synthesis of halogenated thiophenes is moving towards more environmentally friendly and efficient methods, addressing the drawbacks of traditional protocols which often involve harsh conditions and hazardous reagents. rsc.orgmdpi.com A significant trend is the adoption of green chemistry principles, which prioritize the use of non-toxic reagents, renewable solvents, and energy-efficient processes. mdpi.comnih.gov

One promising green approach is the use of simple, inexpensive sodium halides (like NaCl, NaBr, and NaI) as the source of electrophilic halogens, often in combination with a copper catalyst in an environmentally benign solvent like ethanol. nih.gov This methodology has been successfully applied to create a variety of halogenated thiophenes, selenophenes, and benzo[b]selenophenes with high yields, avoiding harsh cyclizing agents. nih.gov For instance, a copper-mediated halocyclization has demonstrated the ability to produce 3-chloro, 3-bromo, and 3-iodo thiophenes from simple starting compounds under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) represents another key area of development, significantly reducing reaction times compared to conventional heating methods. derpharmachemica.comua.es The Gewald reaction, a multicomponent condensation for synthesizing 2-aminothiophenes, has been adapted using microwave assistance, demonstrating a dramatic reduction in process time from hours to minutes for certain steps. derpharmachemica.com Furthermore, research into solvent-free reactions or the use of sustainable solvents like deep eutectic solvents is gaining traction, aiming to minimize the environmental impact of thiophene (B33073) synthesis. rsc.orgua.es Life cycle assessments (LCA) are becoming crucial tools to evaluate the environmental footprint of different synthetic pathways, helping chemists to identify and optimize steps with negative impacts on the environment and human health. mdpi.com

| Synthetic Aspect | Conventional Methods | Emerging Green Alternatives | Key Advantages of Green Methods |

|---|---|---|---|

| Halogen Source | Molecular halogens (e.g., Br₂, Cl₂), N-halosuccinimides (NXS) with strong acids. rsc.org | Sodium halides (e.g., NaCl, NaBr) with a mediator like CuSO₄. nih.gov | Reduced toxicity, lower cost, safer handling. nih.gov |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents (e.g., DMF, NMP). acs.org | Ethanol, water, deep eutectic solvents, or solvent-free conditions. rsc.orgnih.govua.es | Lower environmental impact, improved safety, easier purification. mdpi.com |

| Energy Input | Prolonged heating under reflux. derpharmachemica.com | Microwave irradiation. derpharmachemica.comacgpubs.org | Drastically reduced reaction times, potential for higher yields. derpharmachemica.com |

| Catalysis | Stoichiometric strong acids or bases. | Heterogeneous catalysts, recyclable catalysts, metal-free catalysts. ua.esrsc.org | Easier catalyst separation, reusability, reduced waste. rsc.org |

| Reaction Type | Multi-step syntheses with isolated intermediates. derpharmachemica.com | One-pot, multicomponent reactions (e.g., Gewald reaction). derpharmachemica.comua.es | Increased efficiency, reduced waste and resource consumption. derpharmachemica.com |

Exploration of New Catalytic Systems for Efficient Functionalization

The functionalization of halogenated thiophenes like 3-chloro-2,5-diiodothiophene is critical for building more complex molecules and polymers. The carbon-iodine bonds are particularly susceptible to cross-coupling reactions, making this compound a versatile precursor. Future research is focused on discovering more efficient, selective, and robust catalytic systems. nih.govrsc.org

Palladium- and nickel-based catalysts are cornerstones of thiophene functionalization, enabling crucial C-C bond-forming reactions like Suzuki-Miyaura and Stille couplings. nih.govrsc.org These reactions are fundamental for synthesizing oligothiophenes and polythiophenes used in organic electronics. nih.govrsc.org Recent advancements include the development of Direct Arylation Polymerization (DArP), which offers a more cost-effective and greener alternative by avoiding the pre-functionalization of monomers with organometallic reagents (e.g., boronic esters or stannanes) and instead activating C-H bonds directly. rsc.org However, challenges remain, such as catalyst trapping, where the catalyst becomes sequestered in an inactive complex, stalling polymerization, particularly with electron-rich monomers like thieno[3,2-b]thiophene (B52689) when using nickel catalysts. nih.gov Overcoming these limitations through new ligand designs or additives is an active area of investigation. nih.govwipo.int

Ruthenium-based catalysts are emerging as powerful tools for C-H bond functionalization, offering different reactivity and selectivity compared to palladium or nickel. acs.orgrsc.orgrsc.org Ruthenium(II) complexes, often assisted by carboxylic acid co-catalysts, can direct the arylation of heteroarenes, including thiophenes, with high chemo- and site-selectivity. acs.orgspringernature.com The use of removable directing groups allows for functionalization at specific positions, which can then be cleaved to yield the final product. acs.org Furthermore, recyclable heterogeneous ruthenium catalysts are being developed for meta-C–H activation, enhancing the sustainability of these processes by allowing catalyst reuse and minimizing metal contamination in the products. rsc.org The exploration of metallaelectro-catalyzed C-H activation, using ruthenium or rhodium, presents a novel strategy that avoids sacrificial chemical oxidants, generating hydrogen as the sole byproduct. rsc.org

| Catalyst Type | Key Reactions | Emerging Trends & Future Directions | References |

|---|---|---|---|

| Palladium (Pd) | Suzuki, Stille, and Sonogashira couplings; Direct Arylation Polymerization (DArP); Catellani-type reactions. | Developing more active catalysts for DArP to improve molecular weight and control; cooperative catalysis with norbornene (NBE) for direct vicinal difunctionalization. | nih.govrsc.orgnih.gov |

| Nickel (Ni) | Kumada Catalyst-Transfer Polycondensation (KCTP); Deprotonative cross-coupling. | Understanding and overcoming catalyst trapping mechanisms; developing catalysts for electron-rich monomers; C-S bond cleavage reactions. | nih.govrsc.orgnih.gov |

| Ruthenium (Ru) | Direct C-H arylation, amidation, and olefination; meta-C-H activation. | Use of weakly coordinating and removable directing groups; development of recyclable heterogeneous catalysts; metallaelectro-catalyzed C-H activation to avoid chemical oxidants. | acs.orgrsc.orgrsc.org |

| Copper (Cu) | Ullmann condensation, click chemistry, C-S bond formation. | Catalysis for decarboxylative couplings; use in bimetallic nanoparticle catalysts for specific transformations. | oup.comcolab.ws |

| Iridium (Ir) | C-H Borylation. | Expanding substrate scope for highly functionalized thiophenes; developing new ligand systems (e.g., phosphine-supported) for electron-rich substrates. | nih.gov |

Advanced Material Design Strategies Leveraging Specific Halogen Substitutions

The identity and position of halogen atoms on a thiophene ring are not trivial details; they are powerful design elements for tuning the electronic properties, molecular packing, and ultimate performance of organic materials. ulb.ac.bersc.org Strategic halogenation is a key trend in the design of next-generation organic semiconductors for applications like organic solar cells (OSCs) and organic field-effect transistors (OFETs). chemrxiv.orgrsc.orgchinesechemsoc.org

In the context of OSCs, halogenation of both donor polymers and non-fullerene acceptors (NFAs) has been identified as a strategy that significantly improves power conversion efficiency (PCE). chemrxiv.org For instance, introducing fluorine or chlorine atoms into the molecular backbone can lower the material's energy levels (both HOMO and LUMO), which can improve the open-circuit voltage (Voc) and enhance air stability. mdpi.com The specific substitution pattern is crucial. A recent meta-analysis of OSC materials highlighted halogenation as a major factor for performance enhancement. chemrxiv.org

Furthermore, heavily halogenated thiophenes, such as perhalogenated derivatives including 3,4-dibromo-2,5-diiodothiophene (B12095848), are emerging as highly effective solid additives in the active layer of all-polymer solar cells (APSCs). nankai.edu.cn These additives can finely regulate the molecular packing and crystallization of the donor and acceptor polymers, optimizing the bulk heterojunction morphology for efficient charge separation and transport. nankai.edu.cn The use of 3,4-dibromo-2,5-diiodothiophene as a solid additive (SA-T1) in a PM6:PY-IT based APSC system led to a record efficiency of 18.3%, a significant jump from the 17.4% of the as-cast device. nankai.edu.cn This demonstrates that precise halogen substitution patterns on a simple thiophene core can have a profound impact on device performance by mediating intermolecular interactions. rsc.orgnankai.edu.cn

| Design Strategy | Example Compound/System | Effect of Halogen Substitution | Application | References |

|---|---|---|---|---|

| Halogenation of Polymer Backbones | Fluorinated or chlorinated donor polymers | Lowers HOMO/LUMO levels, enhances planarity and intermolecular π-π stacking, improves charge mobility. | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). | chemrxiv.orgchinesechemsoc.orgmdpi.com |

| Halogenation of Non-Fullerene Acceptors (NFAs) | Terminal group fluorination or chlorination on Y-series acceptors. | Enhances electron-accepting ability, optimizes morphology, and suppresses energy loss. | High-efficiency Organic Solar Cells. | chemrxiv.orgresearchgate.net |

| Use as Solid Additives | 3,4-dibromo-2,5-diiodothiophene (SA-T1) | Regulates molecular packing, induces ordered crystallization of polymers, optimizes phase separation, and balances charge transport. | All-Polymer Solar Cells (APSCs). | nankai.edu.cn |

| Use as Solvent Additives | 2,5-dibromo-3,4-difluorothiophene (FBrT) | Prolongs crystallization and phase separation kinetics, leading to favorable P-i-N like heterojunctions. | High-efficiency Organic Solar Cells. | rsc.org |

| Synergistic Substitution | 2,5-diiodo-3,4-dimethoxythiophene (MT-I) | Combines electron-withdrawing halogens with electron-donating groups to fine-tune properties and improve photostability. | Organic Solar Cells. | researchgate.net |

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A deep understanding of how molecular structure dictates material properties is fundamental to rational design. The integration of computational modeling, particularly Density Functional Theory (DFT), with experimental synthesis and characterization is a powerful emerging trend for elucidating these complex relationships in halogenated thiophenes. ulb.ac.beacademie-sciences.frresearchgate.net This synergistic approach allows researchers to predict properties before undertaking complex synthesis and to interpret experimental results with greater clarity. nih.govmdpi.com

A key area of focus is the study of non-covalent interactions, such as halogen bonding (XB) and chalcogen bonding, which are crucial in directing the self-assembly and crystal packing of thiophene derivatives. ulb.ac.beacs.orgbohrium.com Experimental techniques like single-crystal X-ray diffraction provide precise data on molecular arrangements in the solid state, which can be correlated with computational results. acs.orgulb.ac.be DFT calculations can quantify the strength of these interactions, confirming that halogen and chalcogen bonds can act as significant structure-directing agents. ulb.ac.be This integrated approach is essential for crystal engineering, where the goal is to design materials with specific packing motifs to achieve desired properties, such as high charge-carrier mobility in organic semiconductors. ulb.ac.beacs.org

| Approach | Information/Data Obtained | Purpose in Structure-Property Relationship Studies | References |

|---|---|---|---|

| Computational (e.g., DFT, TD-DFT) | Optimized molecular geometries, HOMO/LUMO energies, electrostatic potential maps, predicted UV-Vis spectra, interaction energies (halogen/chalcogen bonds). | Predicts electronic and optical properties, rationalizes experimental observations, guides molecular design, quantifies non-covalent interactions. | academie-sciences.frresearchgate.netnih.govulb.ac.be |

| Experimental (Spectroscopy) | UV-Vis absorption/emission spectra, NMR chemical shifts, vibrational frequencies (IR/Raman). | Measures optical bandgaps, confirms molecular structure, provides data for comparison with theoretical predictions. | academie-sciences.frmdpi.com |

| Experimental (X-ray Diffraction) | Crystal structure, bond lengths/angles, intermolecular distances, molecular packing motifs. | Provides definitive solid-state structural information, validates computational geometries, reveals role of non-covalent interactions in self-assembly. | ulb.ac.beacs.orgulb.ac.be |